molecular formula C16H10N2O3 B13697554 9-Methoxyindolo[2,1-b]quinazoline-6,12-dione

9-Methoxyindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13697554
M. Wt: 278.26 g/mol
InChI Key: DRPLTQKGAWYVAR-UHFFFAOYSA-N
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Description

9-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines This compound is characterized by a fused ring system consisting of an indole and a quinazoline moiety, with methoxy and carbonyl functional groups at specific positions

Preparation Methods

The synthesis of 9-Methoxyindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of tryptanthrin with appropriate reagents under controlled conditions. For instance, tryptanthrin can be reacted with hydrazonoyl chlorides in refluxing acetonitrile to yield functionalized spiroindoloquinazolines . The reaction is usually carried out under an inert atmosphere without the need for metal promoters or activators .

Chemical Reactions Analysis

9-Methoxyindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various functionalized derivatives with potential biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

9-methoxyindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C16H10N2O3/c1-21-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3

InChI Key

DRPLTQKGAWYVAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23

Origin of Product

United States

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